(2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine
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Overview
Description
(2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a morpholine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the cyclopropyl group and the morpholine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups within the compound, such as reducing the oxadiazole ring.
Substitution: Various substitution reactions can occur, where different substituents are introduced to the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, (2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers may explore its use as a lead compound for drug development, targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, or other chemical products.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- (2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-ethylmorpholine
- (2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-propylmorpholine
- (2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-butylmorpholine
Uniqueness: Compared to similar compounds, (2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine |
InChI |
InChI=1S/C10H15N3O2/c1-6-8(11-4-5-14-6)10-12-9(13-15-10)7-2-3-7/h6-8,11H,2-5H2,1H3/t6-,8+/m1/s1 |
InChI Key |
DBDGLMZKSWJLSE-SVRRBLITSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C2=NC(=NO2)C3CC3 |
Canonical SMILES |
CC1C(NCCO1)C2=NC(=NO2)C3CC3 |
Origin of Product |
United States |
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